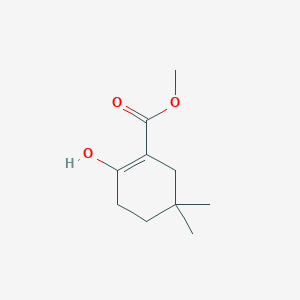

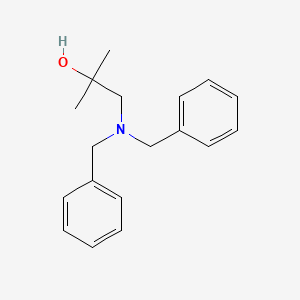

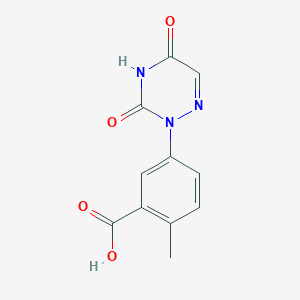

![molecular formula C18H13ClF4N6O B8568141 [2-chloro-3-(trifluoromethyl)phenyl]-[1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B8568141.png)

[2-chloro-3-(trifluoromethyl)phenyl]-[1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone

描述

JNJ-54175446 is an investigational compound developed by Janssen Pharmaceuticals. It is a selective purine P2X7 receptor antagonist, which has shown potential in reducing neuroinflammation and treating psychiatric disorders such as major depressive disorder .

准备方法

The synthetic route for JNJ-54175446 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving common reagents and conditions used in organic synthesis .

化学反应分析

JNJ-54175446 undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

JNJ-54175446 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the P2X7 receptor and its role in various biochemical pathways.

Biology: The compound is used to investigate the role of the P2X7 receptor in cellular processes, including inflammation and cell death.

Medicine: JNJ-54175446 is being studied for its potential therapeutic effects in treating psychiatric disorders, particularly major depressive disorder. .

作用机制

JNJ-54175446 exerts its effects by selectively antagonizing the P2X7 receptor, a subtype of adenosine triphosphate (ATP)-gated ion channels. The P2X7 receptor is involved in the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. By blocking this receptor, JNJ-54175446 reduces the release of these cytokines, thereby attenuating neuroinflammation and potentially improving mood and cognitive functions in patients with major depressive disorder .

相似化合物的比较

JNJ-54175446 is unique in its high affinity and selectivity for the P2X7 receptor. Similar compounds include:

JNJ-55308942: Another P2X7 receptor antagonist developed by Janssen Pharmaceuticals.

AZD9056: A P2X7 receptor antagonist developed by AstraZeneca.

GSK1482160: A P2X7 receptor antagonist developed by GlaxoSmithKline.

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and therapeutic potentials .

属性

分子式 |

C18H13ClF4N6O |

|---|---|

分子量 |

440.8 g/mol |

IUPAC 名称 |

[2-chloro-3-(trifluoromethyl)phenyl]-[1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone |

InChI |

InChI=1S/C18H13ClF4N6O/c1-9-15-13(29(27-26-15)17-24-7-10(20)8-25-17)5-6-28(9)16(30)11-3-2-4-12(14(11)19)18(21,22)23/h2-4,7-9H,5-6H2,1H3 |

InChI 键 |

CWFVVQFVGMFTBD-UHFFFAOYSA-N |

规范 SMILES |

CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B8568062.png)

![1-Chloro-3-[(prop-2-en-1-yl)oxy]propan-2-one](/img/structure/B8568119.png)